![molecular formula C25H26FN3O3S B2968387 2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide CAS No. 671201-01-7](/img/structure/B2968387.png)

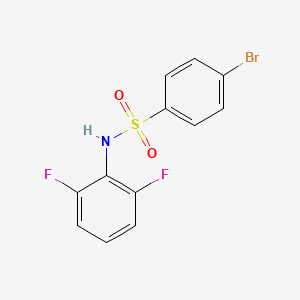

2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

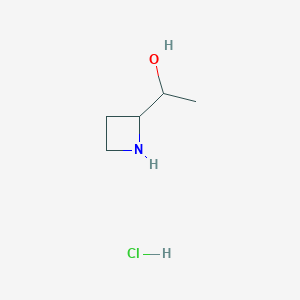

The compound “2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide” is a complex organic molecule. It contains several functional groups including a furan ring, a piperazine ring, and a benzothiophene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require a variety of chemical reactions. For instance, the furan ring could be synthesized via a Paal-Knorr Furan Synthesis . The piperazine ring could be formed through a series of reactions involving amines . The benzothiophene ring could be synthesized via a variety of methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The benzothiophene ring is a fused ring system consisting of a benzene ring and a thiophene ring .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution reactions . The piperazine ring could undergo reactions with acids or bases due to the presence of nitrogen atoms . The benzothiophene ring could undergo electrophilic aromatic substitution reactions similar to those of benzene .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Aplicaciones Científicas De Investigación

Novel Urea and Thiourea Derivatives of Piperazine

Research by Reddy et al. (2013) focused on urea and thiourea derivatives of piperazine doped with Febuxostat, synthesized for their antiviral and antimicrobial activities. These compounds, including 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, showed promising biological activities against Tobacco mosaic virus (TMV) and various microbes (Reddy, R. C. Krishna et al., 2013).

Conformationally Constrained Butyrophenones

A study by Raviña et al. (2000) developed conformationally restricted butyrophenones with affinities for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, including aminomethylbenzo[b]furanones, were evaluated as potential antipsychotic agents, demonstrating the significance of the amine fragment in determining potency and selectivity (Raviña, E. et al., 2000).

Novel Derivatives of Piperazine

Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, indicating the potential therapeutic applications of such derivatives (Kumar, J. et al., 2017).

Luminescent Properties and Photo-Induced Electron Transfer

A study by Gan et al. (2003) on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent revealed the fluorescence quantum yields of these compounds can be characteristic of pH probes. This suggests applications in fluorescent imaging and sensing (Gan, Jiaan et al., 2003).

Fe-Catalyzed Synthesis of Flunarizine

Research by Shakhmaev et al. (2016) on the Fe-catalyzed synthesis of Flunarizine, a drug known for its vasodilating effect and antihistamine activity, highlights the significance of catalysis in the efficient production of medically relevant compounds (Shakhmaev, R. N. et al., 2016).

Direcciones Futuras

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and investigating its potential uses in medicine or other fields .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

It’s known that indole derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the furan ring in similar compounds has been noted to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may induce a variety of molecular and cellular effects .

Action Environment

It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .

Propiedades

IUPAC Name |

2-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O3S/c26-20-8-3-1-7-18(20)23(30)27-24-19(17-6-2-4-10-22(17)33-24)16-28-11-13-29(14-12-28)25(31)21-9-5-15-32-21/h1,3,5,7-9,15H,2,4,6,10-14,16H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZADXISYLXHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)CN4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)

![3-benzyl-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2968312.png)

![N-[4-({4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2968316.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)

![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)

![3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2968326.png)

![(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968327.png)